![molecular formula C22H31N3O2 B5569922 2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5569922.png)
2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol
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Overview
Description
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse biological activities and are key structural motifs in several drugs currently on the market .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods. For instance, one method involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR spectroscopy . For example, the structure of a related compound, 1-phenyl-3-methyl-5-pyrazolone, was characterized using IR and NMR .Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques. For instance, the solvent-free preparation of 4,4’- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5 (4H)-one and arylaldehydes has been described .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted or measured. For instance, the boiling point, density, solubility, and pKa of a compound can be determined .Scientific Research Applications
Synthesis Techniques
Research into compounds with pyrazolyl and piperidinyl structures has led to the development of various synthesis techniques. For example, Michael addition of active methylene compounds has been utilized for the synthesis of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates, employing piperidine as a basic catalyst, showcasing the role of piperidine in facilitating reactions (M. Bakhouch et al., 2015). Additionally, innovative syntheses of pyrazoles with functionalized side chains highlight the versatility of pyrazolyl compounds in generating diverse chemical structures (D. Grotjahn et al., 2002).
Chemical Properties
Research into the chemical properties of compounds containing pyrazole and piperidine has yielded insights into their structural characteristics and potential reactivity. Tautomerism of aza heterocycles, for instance, has been explored, revealing the stability and structural variations of pyrazolo[4,3-c]pyridin-3-one derivatives (A. Gubaidullin et al., 2014).
Potential Applications
Compounds featuring pyrazolyl and piperidinyl moieties have been investigated for various potential applications, including medicinal chemistry. For instance, novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their antitumor activity, demonstrating the therapeutic potential of such compounds (H. Naito et al., 2005). Furthermore, the oxidation of 2-butanol using pyrazole derivatives as additives highlights the catalytic applications of these compounds in chemical reactions (M. L. de Araújo et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-[(4-methylpyrazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-17-14-23-25(15-17)16-19-8-11-24(12-9-19)21(26)20-6-4-5-18(13-20)7-10-22(2,3)27/h4-6,13-15,19,27H,7-12,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWWSAIKYQSIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCN(CC2)C(=O)C3=CC=CC(=C3)CCC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-[3-({4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol |
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